molecular formula C16H21BrClNO5 B4004080 1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine;oxalic acid

1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine;oxalic acid

Cat. No.: B4004080
M. Wt: 422.7 g/mol
InChI Key: GVMKRVXWCIIRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine;oxalic acid is a chemical compound that features a pyrrolidine ring attached to a butyl chain, which is further connected to a brominated and chlorinated phenoxy group. The compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving cell signaling pathways and receptor binding.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine typically involves the following steps:

    Formation of the phenoxy intermediate: The reaction begins with the bromination and chlorination of phenol to form 4-bromo-2-chlorophenol.

    Alkylation: The phenol derivative is then alkylated with 1,4-dibromobutane to form 4-(4-bromo-2-chlorophenoxy)butane.

    Pyrrolidine attachment: The final step involves the reaction of 4-(4-bromo-2-chlorophenoxy)butane with pyrrolidine to form the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk bromination and chlorination: Large quantities of phenol are brominated and chlorinated.

    Continuous alkylation: The alkylation process is carried out in continuous reactors to ensure high yield and purity.

    Automated pyrrolidine attachment: Automated systems are used to attach pyrrolidine to the intermediate compound, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine undergoes various chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Common Reagents and Conditions:

    Substitution reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution reactions: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.

    Oxidation and reduction reactions: Products include oxides or dehalogenated compounds.

Mechanism of Action

The mechanism of action of 1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 4-(4-Bromo-2-chlorophenoxy)butanoic acid
  • 4-(2-Bromo-4-chlorophenoxy)butanoic acid
  • 4-(2-Bromo-4-ethylphenoxy)butanoic acid

Comparison: 1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

1-[4-(4-bromo-2-chlorophenoxy)butyl]pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrClNO.C2H2O4/c15-12-5-6-14(13(16)11-12)18-10-4-3-9-17-7-1-2-8-17;3-1(4)2(5)6/h5-6,11H,1-4,7-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMKRVXWCIIRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCOC2=C(C=C(C=C2)Br)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine;oxalic acid
Reactant of Route 2
1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine;oxalic acid
Reactant of Route 3
1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine;oxalic acid
Reactant of Route 4
1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine;oxalic acid
Reactant of Route 5
Reactant of Route 5
1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine;oxalic acid
Reactant of Route 6
1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.